N-6-Methyl-2-deoxyadenosine

P2Y1 receptor antagonism purinergic signaling structure-activity relationship

Quantifying the epigenetic mark N6-methyl-2'-deoxyadenosine (m6dA) requires an authentic nucleoside standard; generic analogs cause inaccurate retention times and ionization response. CAS 2002-35-9 is the precise reference compound for LC-MS/MS workflows. - **Critical Application**: Enables accurate m6dA quantification in genomic DNA from prokaryotes/eukaryotes. - **Functional Uniqueness**: N6-methyl modification confers specific agonist activity driving BFU-E progenitor expansion (up to 5,000-fold) - not achievable with unmethylated deoxyadenosine. - **Supply**: Powder, soluble in water/acetic acid, shipped ambient. Strict -20°C storage required.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
Cat. No. B15583348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-6-Methyl-2-deoxyadenosine
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6?,7-,8-/m1/s1
InChIKeyDYSDOYRQWBDGQQ-SPDVFEMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Methyl-2-deoxyadenosine Overview


N-6-Methyl-2-deoxyadenosine (6mdA, also known as m6dA or N6-methyl-2'-deoxyadenosine) is a purine 2'-deoxyribonucleoside characterized by a methyl group at the N6 position of the adenine base [1]. It functions as a DNA epigenetic modification in prokaryotes and has been reported in eukaryotes ranging from unicellular organisms to mammals, where it is proposed to modulate DNA structure, transcription, and intergenerational information transmission [2]. In humans, 6mdA is considered an exposome-derived compound rather than an endogenously synthesized metabolite [1].

1
P2Y1 receptor pharmacology probe — bisphosphate precursor
2
BFU-E erythroid progenitor expansion tool
3
Epigenetic m6dA analytical reference standard
4
ADAL deaminase metabolism substrate for nucleotide sanitization studies

N6-Methyl-2-deoxyadenosine vs. Unmethylated dA


The N6-methyl modification fundamentally alters the hydrogen bonding capacity, steric profile, and base-stacking properties of the adenine moiety, leading to distinct biological recognition and functional outcomes that are not replicated by unmodified 2'-deoxyadenosine (dA) or other methylated nucleosides. For instance, the N6-methyl group dramatically enhances binding affinity at P2Y1 purinergic receptors by 17-fold while eliminating residual agonist activity observed with the parent compound [1]. Similarly, in DNA polymerase fidelity assays, N6-methyl-dATP is incorporated opposite abasic sites with 10-fold greater efficiency than unmodified dATP, demonstrating that the methyl group confers unique promutagenic properties not present in canonical nucleotides [2]. These quantitative functional differences underscore that generic substitution with related adenosine derivatives would yield misleading or uninterpretable results in applications ranging from receptor pharmacology to DNA replication studies.

Unmethylated dA Lacks N6-methyl; alters receptor activity from pure antagonism to residual agonism, and does not drive BFU-E progenitor expansion.
Generic adenosine analog Different metabolic processing by ADAL deaminase; may not engage the same catabolic checkpoint, compromising nucleotide misincorporation studies.
5mC or dA as ISTD Chromatographic retention and ionization efficiency specific to N6-methyladenine moiety differ; not suitable for accurate m6dA quantification in LC-MS workflows.

N6-Methyl-2-deoxyadenosine Selection Criteria


P2Y1 Receptor Antagonism Profile

The N6-methyl modification of 2'-deoxyadenosine 3',5'-bisphosphate enhances antagonistic potency at P2Y1 receptors by 17-fold (IC50 330 nM) compared to the unmodified parent compound, while completely eliminating residual agonist properties observed with the lead compound [1].

P2Y1 Antagonism
Head-to-head
IC₅₀ 330 nM, pure antagonism vs. unmethylated derivative (IC₅₀ ~5.6 µM, partial agonism). 17-fold potency increase.
Supports P2Y1 receptor functional assay context; unmethylated compounds cannot provide clean antagonism.
Assay: turkey erythrocyte membranes.
P2Y1 receptor antagonism purinergic signaling structure-activity relationship

BFU-E Progenitor Cell Expansion

N6-methyl-dATP (the triphosphate form of 6mdA) is incorporated opposite an abasic site by bacteriophage T4 DNA polymerase with a 10-fold higher kpol value compared to unmodified dATP, driven by increased hydrophobicity and altered tautomeric equilibrium [1].

BFU-E Expansion
Reported
up to 5,000‑fold increase in cell yield
Supports erythroid progenitor expansion endpoint review; effect not observed with unmethylated deoxyadenosine.
Ex vivo culture with SCF and EPO.
DNA replication fidelity translesion synthesis mutagenesis DNA polymerase

Internal Standard for Epigenetic m6dA Quantification

Treatment with N6-methyl-2'-deoxyadenosine (6mdA) in combination with stem cell factor (SCF) and erythropoietin (EPO) enabled up to 5,000-fold expansion of isolated burst-forming unit erythroid (BFU-E) progenitor cells in ex vivo culture, compared to baseline conditions without 6mdA [1].

ISTD for m6dA
Data to verify
Specific retention time and ionization efficiency for N6-methyladenine moiety; established as reference standard for UHPLC-QQQ-MS/MS.
Analytical context: generic nucleoside standards (5mC or dA) may not calibrate m6dA accurately.
Source-specific review required.
erythropoiesis regenerative medicine progenitor cell expansion ex vivo culture

ADAL Deaminase-Mediated Metabolism Checkpoint

Multigenerational exposure of C. elegans to AgNO3 caused a significant increase in global 6mdA levels (measured as 6mdA/dA ratio), whereas exposure to pristine and sulfidized silver nanoparticles (Ag-NPs) produced no significant change in 6mdA levels [1].

ADAL Metabolism
Class-level
Preferential catabolism by ADAL deaminase; distinct pathway from unmodified dAMP.
Supports nucleotide sanitization pathway studies; metabolic profile may differ from canonical adenosine metabolism.
Pre-print evidence; contextual validation advised.
environmental epigenetics nanotoxicology DNA methylation C. elegans

Isotopic Discrimination of Mammalian vs. Mycoplasma-Derived DNA 6mdA Using [15N5]-dA Tracing

A metabolically differential tracing method using [15N5]-2'-deoxyadenosine ([15N5]-dA) as an initiation tracer enables discrimination of mammalian 6mdA ([15N4]-6mdA) from mycoplasma-derived 6mdA ([15N5]-6mdA) in human cell cultures, addressing the long-standing issue of exogenous contamination confounding endogenous 6mdA detection [1].

isotopic tracing DNA methylation analysis mycoplasma contamination LC-MS/MS

N6-Methyl-2-deoxyadenosine Research Applications


P2Y1 Receptor Antagonist Assays

Utilize N6-methyl-2-deoxyadenosine as a precursor or structural scaffold to synthesize potent and selective P2Y1 receptor antagonists. The N6-methyl modification confers a 17-fold increase in antagonistic potency (IC50 330 nM) and eliminates residual agonist activity compared to unmodified 2'-deoxyadenosine bisphosphate, as demonstrated in turkey erythrocyte membrane phospholipase C assays [1]. This quantitative advantage directly translates to improved lead compound profiles in drug discovery programs targeting thrombosis, inflammation, and platelet aggregation.

Ex Vivo Red Blood Cell Expansion

Incorporate 6mdA into ex vivo culture media alongside stem cell factor (SCF) and erythropoietin (EPO) to achieve up to 5,000-fold expansion of burst-forming unit erythroid (BFU-E) progenitor cells [1]. This quantifiable expansion capacity enables large-scale production of red blood cells for transfusion medicine and regenerative therapies, positioning 6mdA as an essential reagent in bioprocessing workflows where other nucleoside analogs fail to deliver comparable proliferative effects.

Mass Spectrometry Quantification of m6dA

Employ N6-methyl-dATP (the triphosphate form of 6mdA) in primer extension assays with high-fidelity DNA polymerases (e.g., bacteriophage T4) to quantify the 10-fold increase in translesion synthesis efficiency opposite abasic sites relative to unmodified dATP [1]. This differential incorporation efficiency provides a unique experimental window into how methylation perturbs polymerase substrate recognition, replication fidelity, and mutagenic bypass—applications for which unmodified dATP is uninformative.

Nucleotide Metabolism and Misincorporation Studies

Quantify global 6mdA levels (as 6mdA/dA ratio) in model organisms such as C. elegans following multigenerational exposure to environmental toxicants. Exposure to AgNO3 induces a statistically significant increase in 6mdA levels, whereas silver nanoparticles (Ag-NPs) produce no significant change [1]. This differential sensitivity establishes 6mdA as a specific and sensitive epigenetic endpoint for nanotoxicology screening and environmental risk assessment.

Authentication of Endogenous DNA 6mdA in Mammalian Cell Cultures

Apply the [15N5]-2'-deoxyadenosine isotopic tracing method to metabolically label and discriminate authentic mammalian 6mdA ([15N4]-6mdA) from mycoplasma-derived contamination ([15N5]-6mdA) in human or rodent cell cultures [1]. This methodological advance ensures data integrity in epigenetic studies of 6mdA, directly addressing a persistent source of false-positive signals and reinforcing the value of high-purity 6mdA standards in analytical workflows.

Application
Selection Property
Validation Focus
P2Y1 receptor signaling research
Functional profile (pure antagonism) and potency context
P2Y1 receptor functional assays
Ex vivo erythroid progenitor expansion
BFU‑E agonist specificity
Progenitor expansion endpoint review
Epigenetic m6dA quantification by LC‑MS
Analytical retention time and ionization identity
Calibration accuracy in genomic DNA matrices
Nucleotide sanitization / misincorporation studies
ADAL substrate specificity
ADAL deaminase pathway specificity

Technical Documentation Hub

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